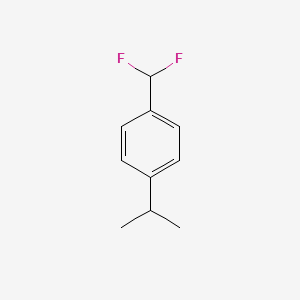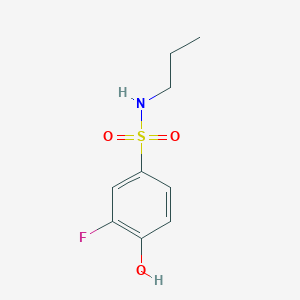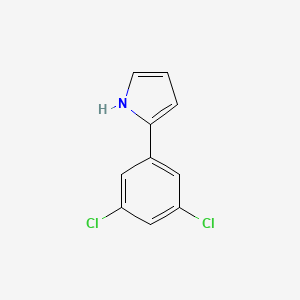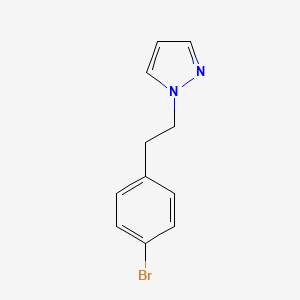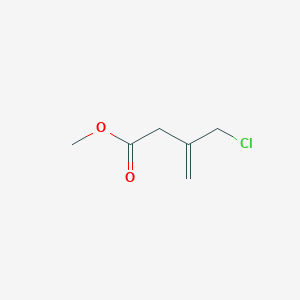
Methyl 3-(chloromethyl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chloromethyl)but-3-enoate is an organic compound with the molecular formula C6H9ClO2 It is a chlorinated ester that features a chloromethyl group attached to a but-3-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(chloromethyl)but-3-enoate can be synthesized through various methods. One common approach involves the reaction of methyl but-3-enoate with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloromethyl)but-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the but-3-enoate moiety can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of dihalo or haloalkane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution at the chloromethyl group.
Electrophilic Addition: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) can be added to the double bond in the presence of solvents like dichloromethane or carbon tetrachloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions can be used to oxidize the compound to carboxylic acids or aldehydes.
Major Products Formed
Substitution: Products such as azides, thiocyanates, or ethers.
Addition: Dihaloalkanes or haloalkanes.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 3-(chloromethyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It serves as a building block in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(chloromethyl)but-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond in the but-3-enoate moiety can participate in addition reactions, further modifying the compound’s structure. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of diverse products with potential biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Contains a tributylstannyl group instead of a chloromethyl group.
Uniqueness
Methyl 3-(chloromethyl)but-3-enoate is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This reactivity allows for selective modifications and the formation of a wide range of derivatives, making it a valuable compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)but-3-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-5(4-7)3-6(8)9-2/h1,3-4H2,2H3 |
InChI Key |
JGJMOHBDEKXQDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


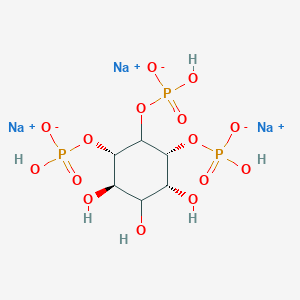

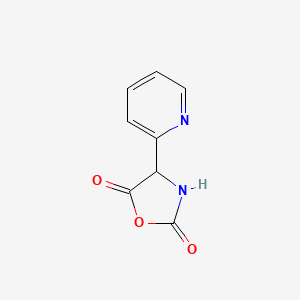

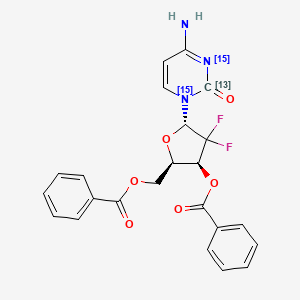

![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
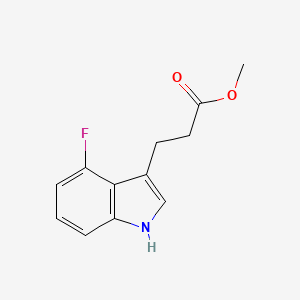
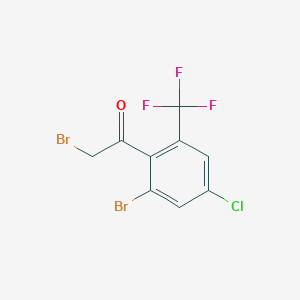
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
